

Application Notes and Protocols for Site-Specific Conjugation of Ansamitocin P3 Derivatives

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Compound of Interest		
Compound Name:	Ansamitocin P3	
Cat. No.:	B8022702	Get Quote

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Introduction

Ansamitocin P3, a potent microtubule-depolymerizing agent, and its derivatives are highly effective cytotoxic payloads for Antibody-Drug Conjugates (ADCs).[1][2][3] Their mechanism of action involves binding to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4] The targeted delivery of Ansamitocin P3 derivatives via monoclonal antibodies to cancer cells enhances their therapeutic index by minimizing systemic toxicity.

This document provides detailed protocols for the site-specific conjugation of **Ansamitocin P3** derivatives to antibodies, focusing on methods utilizing engineered cysteine residues.

Additionally, it outlines procedures for the characterization of the resulting ADCs, including determination of the drug-to-antibody ratio (DAR) and assessment of in vitro cytotoxicity.

Data Presentation

Table 1: Cytotoxicity of Ansamitocin P3 and its Derivatives



Compound	Cell Line	IC50 (pM)	Reference
Ansamitocin P3	MCF-7	20 ± 3	
Ansamitocin P3	HeLa	50 ± 0.5	
Ansamitocin P3	EMT-6/AR1	140 ± 17	
Ansamitocin P3	MDA-MB-231	150 ± 1.1	
C21-fluoro Ansamitocin derivative	Various	Similar to Ansamitocin P3	•

Table 2: Preclinical Efficacy of a Site-Specific Ansamitocin P3 Derivative ADC

ADC	Xenograft Model	Dose	Outcome	Reference
STEAP2-ADC with C21-fluoro Ansamitocin derivative	Prostate Cancer	Not Specified	Effective tumor growth inhibition	

Experimental Protocols

Protocol 1: Synthesis of a Thiol-Reactive Ansamitocin P3 Derivative

This protocol is adapted from the synthesis of a maytansinoid payload for site-specific conjugation. It involves the introduction of a linker with a reactive maleimide group to an **Ansamitocin P3** derivative.

Materials:

- · C21-fluoro maytansinol analog
- N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker



- Zinc triflate
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Organic solvents (e.g., DMF, DCM)
- Reagents for reduction (e.g., zinc powder)
- Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

- Esterification: Couple the C21-fluoro maytansinol analog with a suitable linker precursor using a zinc triflate-mediated esterification.
- Linker Attachment: Couple a substituted nitro-benzoic acid to the maytansinol-linker intermediate using HATU.
- Reduction: Reduce the nitro group to an amine using zinc powder under acidic conditions.
- Maleimide Installation: React the resulting amino group with a maleimide-containing reagent (e.g., SMCC) to introduce the thiol-reactive handle.
- Purification: Purify the final maleimide-functionalized Ansamitocin P3 derivative using column chromatography.

Protocol 2: Site-Specific Antibody Conjugation via Engineered Cysteines (THIOMAB™)

This protocol describes the conjugation of the thiol-reactive **Ansamitocin P3** derivative to an antibody with engineered cysteine residues.

Materials:

- Engineered cysteine-containing monoclonal antibody (THIOMAB™)
- Maleimide-functionalized Ansamitocin P3 derivative



- Reducing agent (e.g., TCEP tris(2-carboxyethyl)phosphine)
- Oxidizing agent (e.g., dehydroascorbic acid DHAA)
- Conjugation buffer (e.g., PBS with EDTA)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Antibody Reduction: Partially reduce the antibody to uncap the engineered cysteine residues. This is typically done using a reducing agent like TCEP.
- Re-oxidation of Native Disulfides: Re-oxidize the native inter-chain disulfide bonds of the antibody using an oxidizing agent like DHAA, leaving the engineered cysteines as free thiols.
- Conjugation Reaction: React the reduced and re-oxidized antibody with the maleimidefunctionalized Ansamitocin P3 derivative. The maleimide group will specifically react with the free thiol of the engineered cysteine to form a stable thioether bond.
- Purification of the ADC: Remove unconjugated payload and other impurities from the ADC solution using size-exclusion chromatography or other suitable purification methods.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

Method 1: Hydrophobic Interaction Chromatography (HIC)

- Sample Preparation: Prepare the ADC sample in a suitable buffer.
- Chromatography: Inject the ADC onto a HIC column. The different DAR species will separate based on their hydrophobicity.
- Data Analysis: Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) and calculate the weighted average DAR.



Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Deglycosylate and reduce the ADC sample.
- LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography.
- Data Analysis: Determine the masses of the light and heavy chains to confirm conjugation and calculate the average DAR.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the use of an MTT assay to determine the in vitro potency of the **Ansamitocin P3** ADC.

Materials:

- · Antigen-positive and antigen-negative cancer cell lines
- Ansamitocin P3 ADC
- Cell culture medium and supplements
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

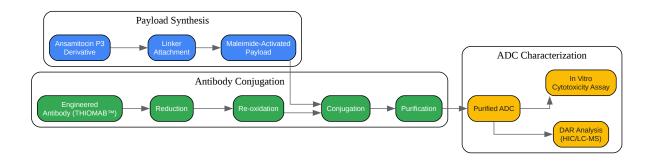
Procedure:

- Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- ADC Treatment: Treat the cells with serial dilutions of the Ansamitocin P3 ADC and control
 antibodies. Include untreated cells as a control.



- Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).
- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a
 plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the ADC on both cell lines.

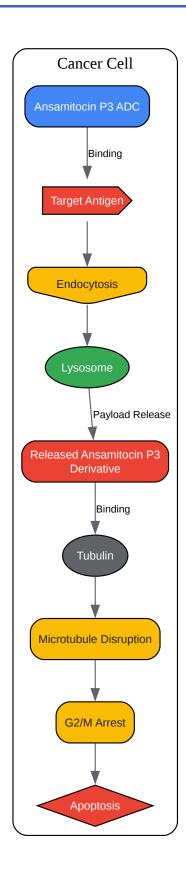
Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **Ansamitocin P3** derivative ADCs.





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